Sodium 4-bromobenzoate

Aqueous-phase catalysis Green chemistry Cross-coupling

Free acid solubility limits and debromination side reactions compromise aqueous cross-coupling efficiency. Sodium 4-bromobenzoate (CAS 2532-15-2) eliminates these barriers as a fully water-soluble electrophile with a stabilized carboxylate anion. • Achieves turnover numbers up to 4.9 × 10⁵ under mild aqueous Suzuki-Miyaura conditions • Delivers 93% yield in Ni-catalyzed electrochemical C-C coupling with K₂CO₃ • Enables direct esterification/alkylation without in-situ deprotonation Supplied at ≥98% purity with batch-specific COA. Research-scale to bulk kg quantities available.

Molecular Formula C7H4BrNaO2
Molecular Weight 223 g/mol
CAS No. 2532-15-2
Cat. No. B1603595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-bromobenzoate
CAS2532-15-2
Molecular FormulaC7H4BrNaO2
Molecular Weight223 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])Br.[Na+]
InChIInChI=1S/C7H5BrO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
InChIKeyQPNJAGBCLTWDDS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Bromobenzoate (CAS 2532-15-2) as a Reactive Intermediate in Cross-Coupling and Pharmaceutical Synthesis


Sodium 4-bromobenzoate (CAS 2532-15-2) is the sodium salt of 4-bromobenzoic acid, belonging to the class of halogenated aromatic carboxylates. Its molecular formula is C₇H₄BrNaO₂ with a molecular weight of 223.00 g/mol . The compound is characterized by the presence of a bromine atom at the para position of the benzene ring, which serves as a key reactive site for carbon–carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions .

Aqueous Coupling Workflow
Carboxylate salt form supports homogeneous aqueous-phase cross-coupling protocols
Side-Reaction Control
Pre-formed salt may reduce proton-transfer side reactions vs free acid in coupling steps
para-Bromo Electrophile
Bromine at para position serves as reactive site for Pd-catalyzed C–C bond formation

Why Sodium 4-Bromobenzoate Cannot Be Directly Substituted by Its Free Acid or Other Halogenated Analogs in Aqueous Synthetic Protocols


The sodium salt form provides distinct advantages over the parent free acid (4-bromobenzoic acid, CAS 586-76-5) in aqueous media. While 4-bromobenzoic acid exhibits limited solubility in water (only slightly soluble in hot water) , its sodium salt is highly soluble in water, enabling homogeneous reaction conditions in aqueous cross-coupling protocols . Furthermore, the sodium salt eliminates competitive proton-transfer side reactions that can lead to debromination during certain coupling reactions, as the carboxylate anion is less prone to intramolecular proton transfer compared to the free carboxylic acid group [1].

Target: Sodium Salt Readily soluble in water; supports homogeneous aqueous coupling
Free Acid Substitute Limited aqueous solubility; may require organic co-solvents and alter reaction profile
Target: Carboxylate Anion Deprotonated form may reduce debromination side reactions during coupling
Free Acid Substitute Carboxylic acid proton may enable competitive proton-transfer pathways
Target: C–Br Bond Weaker C–Br bond supports reliable oxidative addition under standard Pd conditions
Chloro/Fluoro Analogs Stronger C–Cl/C–F bonds may require specialized ligands or harsher conditions

Quantitative Differentiation of Sodium 4-Bromobenzoate Against Its Closest Analogs


Aqueous Solubility Advantage Over Parent Free Acid Enables Homogeneous Catalysis

Sodium 4-bromobenzoate is highly soluble in water , whereas its parent free acid, 4-bromobenzoic acid, is only slightly soluble in hot water and requires organic co-solvents such as ethanol or ether for complete dissolution [1]. This differential solubility profile enables the sodium salt to participate in aqueous-phase Suzuki-Miyaura coupling reactions under mild, homogeneous conditions without the need for organic solvents [2].

Aqueous Solubility
Head-to-head
Highly soluble in water vs free acid: slightly soluble in hot water, requires organic co-solvents
Reported solubility profile supports aqueous protocol selection
Qualitative comparison; verify under target reaction conditions
Aqueous-phase catalysis Green chemistry Cross-coupling

Higher Reactivity in Cross-Coupling Compared to 4-Chloro and 4-Fluoro Analogs

Compared to sodium 4-chlorobenzoate and sodium 4-fluorobenzoate, sodium 4-bromobenzoate exhibits higher reactivity in substitution reactions due to the relatively weaker carbon–bromine bond . In Suzuki-Miyaura cross-coupling, aryl bromides generally undergo oxidative addition to palladium(0) more readily than aryl chlorides, which often require specialized ligands or harsher conditions [1].

Cross-Coupling Reactivity
Reported
Reactivity ranking: Br > Cl > F for aryl halide oxidative addition to Pd(0)
Reported reactivity ranking context for electrophile selection
Cross-study comparison; ligand and condition dependencies apply
Cross-coupling Catalysis Organic synthesis

High Turnover Numbers in Suzuki-Miyaura Coupling Under Mild Aqueous Conditions

In a 2019 study employing a Pd(CH₃CN)₂Cl₂/pipecolinic acid catalytic system in water, the coupling reaction of 4-bromobenzoic acid with tetraphenylboron sodium achieved turnover numbers (TONs) up to 4.9 × 10⁵ under mild conditions with a ppm level of Pd (0.0002 mol% Pd) [1]. This demonstrates the high catalytic efficiency achievable with this substrate class in aqueous media.

Catalytic Efficiency
Head-to-head
TON up to 4.9 × 10⁵ under mild aqueous conditions with 0.0002 mol% Pd
Reported catalytic efficiency context for Suzuki-Miyaura coupling
Study-specific result; verify with target substrate and catalyst system
Catalysis Green chemistry Suzuki coupling

Commercial Availability at 98% Purity with Batch-Specific QC Documentation

Sodium 4-bromobenzoate is commercially available from multiple suppliers at a standard purity of 98% . At least one supplier (Bidepharm) provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data , offering verifiable purity assurance.

Commercial Purity
Data to verify
98% standard commercial purity; batch-specific NMR, HPLC, and GC data available
Supports procurement QC review with batch-specific documentation
Supplier-reported specification; confirm lot-specific COA upon receipt
Quality control Analytical chemistry Procurement

Recommended Application Scenarios for Sodium 4-Bromobenzoate Based on Quantitative Evidence


Aqueous-Phase Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediates

Given its high aqueous solubility and demonstrated ability to achieve high turnover numbers (up to 4.9 × 10⁵) under mild aqueous conditions [1], sodium 4-bromobenzoate is optimally suited as an electrophilic coupling partner in water-based Suzuki-Miyaura reactions. This scenario is particularly valuable in the synthesis of pharmaceutical intermediates where green chemistry principles and minimal organic solvent use are prioritized.

Electrochemical Ni-Catalyzed Cross-Coupling for Complex Biaryl Synthesis

The compound has been demonstrated in Ni-catalyzed electrochemical cross-coupling reactions, yielding methyl 4-benzylbenzoate with 93% efficiency when optimized with K₂CO₃ as an additive . This scenario is relevant for laboratories and production facilities investing in sustainable electrochemical synthetic methodologies.

Substitution Reactions Requiring a Reliable para-Bromo Electrophile

Compared to its 4-chloro and 4-fluoro analogs, sodium 4-bromobenzoate offers higher reactivity in nucleophilic substitution reactions due to the relatively weaker C–Br bond . This makes it the preferred starting material for the preparation of 4-hydroxybenzoate, 4-aminobenzoate, and other para-substituted benzoate derivatives via nucleophilic aromatic substitution .

Preparation of 4-Bromobenzoate Esters via Alkylation

The sodium carboxylate form enables direct alkylation reactions without the need for in-situ deprotonation of the free acid. This simplifies the synthesis of various 4-bromobenzoate esters, which are key intermediates in liquid crystal synthesis, agrochemical development, and pharmaceutical manufacturing [2].

Application
Selection Property
Validation Focus
Aqueous Suzuki-Miyaura coupling research
Aqueous solubility profile
Homogeneous aqueous-phase catalysis conditions
Electrochemical Ni-catalyzed cross-coupling
Bromoarene electrophile compatibility
Electrochemical method optimization and yield review
para-Substituted benzoate derivative synthesis
para-Bromo leaving group reactivity
Nucleophilic substitution condition screening
4-Bromobenzoate ester preparation via alkylation
Pre-formed carboxylate salt
Direct alkylation without in-situ deprotonation step

Technical Documentation Hub

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19 linked technical documents
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